3-O-Galloylmucic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

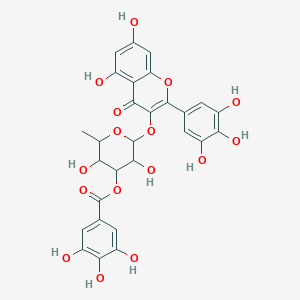

3-O-Galloylmucic acid (CAS: 143202-36-2; molecular formula: C₁₃H₁₄O₁₂; molecular weight: 362.24 g/mol) is a galloylated derivative of mucic acid, characterized by a galloyl group esterified at the 3-hydroxyl position of mucic acid . It is recognized as an analytical standard with high purity (HPLC ≥98%) and is sourced from natural products such as Coffea canephora var. Robusta .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-O-Galloylmucic acid typically involves the esterification of mucic acid with gallic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is often subjected to rigorous quality control measures to ensure its suitability for various applications .

化学反应分析

Types of Reactions: 3-O-Galloylmucic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction reactions can convert the galloyl group to its corresponding alcohol.

Substitution: The galloyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts like palladium on carbon or other transition metal catalysts.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives .

科学研究应用

3-O-Galloylmucic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various organic synthesis reactions and as a standard in analytical chemistry.

Biology: The compound is studied for its potential antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer activities.

作用机制

The mechanism of action of 3-O-Galloylmucic acid involves its interaction with various molecular targets and pathways. The galloyl group is known to interact with proteins and enzymes, modulating their activity. This interaction can lead to the inhibition of certain enzymes, reduction of oxidative stress, and modulation of signaling pathways involved in inflammation and cancer .

相似化合物的比较

Structural and Functional Analogues

Key Compounds for Comparison

Epigallocatechin 3,3′-Di-O-Gallate (CNP0221970) Structure: A flavonoid with two galloyl groups attached to epigallocatechin. Activity: Exhibits potent PL inhibition (predicted IC₅₀ = 0.61 µM) due to multiple galloyl moieties enhancing binding affinity . ADMET Profile: Moderate solubility, low bioavailability, and rapid excretion via non-Pgp pathways .

[4-[5,7-Dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-2,6-dihydroxyphenyl]2,3,4-trihydroxybenzoate (CNP0186639) Structure: A galloylated flavonoid derivative with a gallic acid group on the B-ring. Activity: Highest PL inhibitory potency (IC₅₀ = 0.49 µM) among screened compounds, attributed to optimal galloyl positioning . ADMET Profile: Similar solubility and bioavailability limitations as 3-O-Galloylmucic acid .

Isoorientin 2′′-O-Gallate (CNP0286940) Structure: A flavone glycoside with a single galloyl group. Activity: Moderate PL inhibition (IC₅₀ = 0.85 µM) and unique non-carcinogenicity in rats .

3-O-Galloylquinic Acid

- Structure : Gallic acid esterified to quinic acid.

- Activity : Demonstrates antioxidant properties but lacks reported PL inhibition data .

Glucogallic Acid (Glucosyl Gallate) Structure: Gallic acid linked to glucose. Activity: Known for antioxidant and antimicrobial effects; structurally simpler than this compound .

Comparative Analysis

Table 1: Structural and Pharmacological Comparison

Key Findings

Potency: this compound (IC₅₀ = 1.27 µM) is less potent than flavonoid-based galloyl derivatives (e.g., CNP0186639, IC₅₀ = 0.49 µM), suggesting the core structure (mucic acid vs. flavonoid) influences PL binding .

Bioavailability : All compounds exhibit low bioavailability due to poor gastrointestinal absorption, necessitating formulation optimization for therapeutic use .

Structural Influence : The position and number of galloyl groups significantly affect activity. Dual galloylation (e.g., Epigallocatechin 3,3′-Di-O-Gallate) enhances potency, while single galloylation (e.g., this compound) reduces efficacy .

生物活性

3-O-Galloylmucic acid is a polyphenolic compound derived from the structural modification of mucic acid with a galloyl group. This compound has garnered attention due to its potential biological activities, including antioxidant, anti-inflammatory, and antiviral properties. The following sections will delve into the biological activities associated with this compound, supported by relevant research findings and case studies.

Chemical Structure

This compound can be described by its chemical formula C13H14O12 and is categorized under biochemical compounds derived from plant extracts. The presence of the galloyl moiety is significant as it enhances the biological activity of the base mucic acid structure.

Antioxidant Activity

Research indicates that this compound exhibits strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress which is linked to various chronic diseases.

- ORAC Assays : Studies have utilized Oxygen Radical Absorbance Capacity (ORAC) assays to measure the antioxidant capacity of this compound. Higher ORAC values correlate with greater antioxidant activity, suggesting its potential as a natural antioxidant in food and pharmaceutical applications .

Antiviral Properties

Recent studies have highlighted the antiviral effects of gallic acid derivatives, including this compound, particularly against coronaviruses such as SARS-CoV-2.

- Mechanism of Action : The antiviral activity is believed to stem from the ability of these compounds to inhibit viral replication and entry into host cells. A patent study indicated that gallic acid derivatives showed significant efficacy against various coronaviruses, suggesting that this compound may share similar properties .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been documented in several studies. Inflammation is a key player in many diseases, including autoimmune disorders and chronic inflammatory conditions.

- In Vitro Studies : Cell culture studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, thereby mitigating inflammation .

Case Studies

- Study on Emblica officinalis : A detailed analysis of the phytochemical composition of Emblica officinalis (Amla) fruit revealed that mucic acid derivatives, including this compound, contribute significantly to its antioxidant and anti-inflammatory effects. The study utilized HPLC and LC-MS techniques to isolate and characterize these compounds, establishing their potential health benefits .

- Antiviral Activity Against Coronaviruses : A comprehensive study focused on the antiviral effects of gallic acid derivatives found that compounds like this compound could inhibit viral entry and replication in vitro. This highlights its potential use in developing therapeutic agents against viral infections .

Summary Table of Biological Activities

常见问题

Basic Research Questions

Q. How can researchers confirm the identity and purity of 3-O-Galloylmucic acid in natural extracts?

- Methodological Answer : Combine spectroscopic techniques (e.g., NMR for structural elucidation and mass spectrometry for molecular weight confirmation) with chromatographic methods (e.g., HPLC using a reference standard, as listed in ). Purity should be validated via HPLC with ≥98% purity thresholds, as per analytical standards . For reproducibility, document solvent systems, column types, and retention times, aligning with guidelines for experimental rigor in natural product chemistry .

Q. What are effective methods for isolating this compound from plant matrices?

- Methodological Answer : Use sequential extraction with polar solvents (e.g., methanol-water) followed by fractionation via column chromatography (silica gel or Sephadex). Final purification can be achieved with preparative HPLC, referencing protocols for galloyl derivatives (e.g., gallic acid isolation in ). Validate each step using TLC or HPLC to track the target compound .

Q. How should researchers quantify this compound in complex biological samples?

- Methodological Answer : Employ validated HPLC or LC-MS methods with internal standards (e.g., deuterated analogs) to account for matrix effects. Calibration curves using certified reference materials (e.g., HPLC≥98% purity standards from ) are critical. Include recovery experiments to assess extraction efficiency, as recommended in analytical chemistry guidelines .

Advanced Research Questions

Q. What experimental designs are optimal for synthesizing this compound derivatives to study structure-activity relationships?

- Methodological Answer : Use regioselective esterification strategies, such as protecting group chemistry, to modify the mucic acid backbone. Reference synthetic approaches for structurally similar compounds (e.g., 3-O-p-coumaroylquinic acid in ). Characterize derivatives using tandem MS/MS and 2D-NMR, ensuring reproducibility through detailed reaction condition documentation (temperature, catalysts) .

Q. How can researchers address contradictions in reported bioactivity data for this compound?

- Methodological Answer : Conduct systematic reviews (as in ) to identify variables such as cell line specificity, assay conditions, or compound stability. Replicate studies under controlled conditions, including positive/negative controls. Use meta-analysis to reconcile discrepancies, emphasizing transparency in raw data sharing .

Q. What methodologies are recommended for studying the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Perform accelerated stability testing using HPLC to monitor degradation products. Design experiments with buffers simulating physiological pH ranges (e.g., 2.0–7.4) and thermal stress (e.g., 40–60°C). Apply kinetic modeling (e.g., Arrhenius equation) to predict shelf-life, as outlined in pharmaceutical stability guidelines .

Q. How can researchers investigate the interaction of this compound with cellular receptors or enzymes?

- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity studies. Pair these with molecular docking simulations to predict interaction sites. Validate findings using knock-out cell lines or enzyme inhibition assays, ensuring alignment with mechanistic biochemistry principles .

属性

IUPAC Name |

[2-[5,7-dihydroxy-4-oxo-2-(3,4,5-trihydroxyphenyl)chromen-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] 3,4,5-trihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24O16/c1-8-19(35)25(43-27(40)10-4-15(33)21(37)16(34)5-10)23(39)28(41-8)44-26-22(38)18-12(30)6-11(29)7-17(18)42-24(26)9-2-13(31)20(36)14(32)3-9/h2-8,19,23,25,28-37,39H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHOPFKRXJRLLGF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24O16 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

616.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。